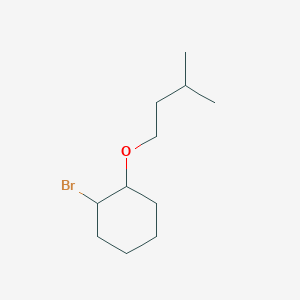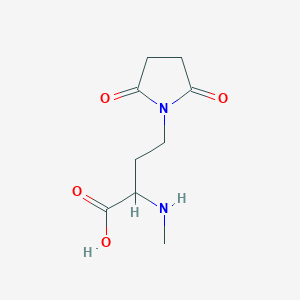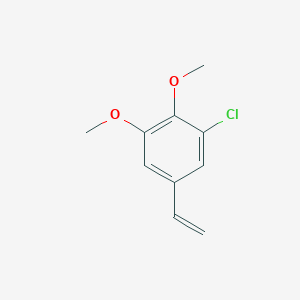
1-Chloro-2,3-dimethoxy-5-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-dimethoxy-5-vinylbenzene is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, two methoxy groups, and a vinyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound may include the use of chlorinating agents and methoxylating reagents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-dimethoxy-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of derivatives with hydrogenated functional groups.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-Chloro-2,3-dimethoxy-5-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-2,3-dimethoxy-5-vinylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biochemical studies or industrial processes.
Comparaison Avec Des Composés Similaires
1-Chloro-2,3-dimethoxy-5-vinylbenzene can be compared with other similar compounds such as:
1,3-Dimethoxy-5-vinylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-2,3-dimethoxybenzene:
1-Chloro-2,3-dimethoxy-5-methylbenzene: Substitution of the vinyl group with a methyl group alters its reactivity and applications.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
1-chloro-5-ethenyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h4-6H,1H2,2-3H3 |
Clé InChI |
FAVMSTKVQHAOBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


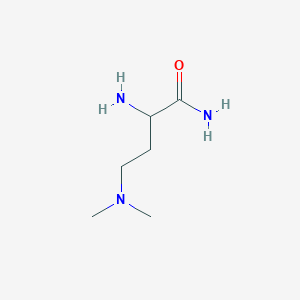
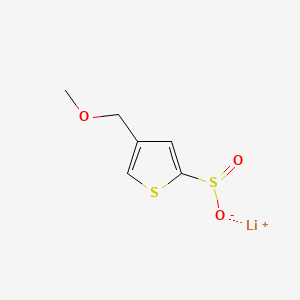

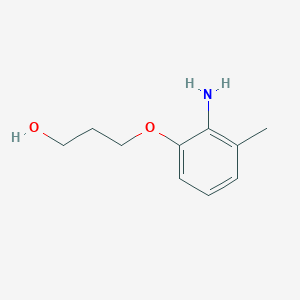
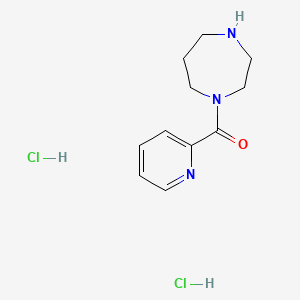
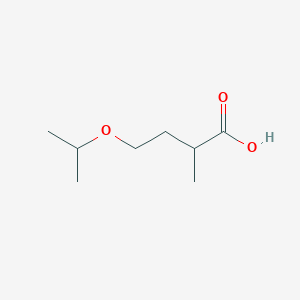
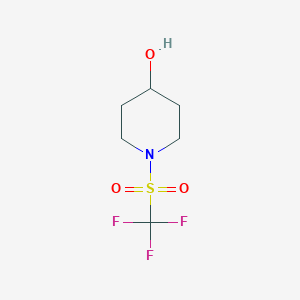
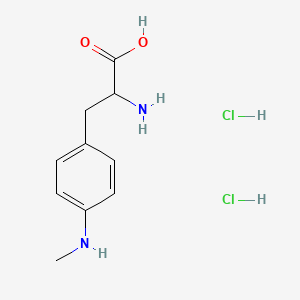
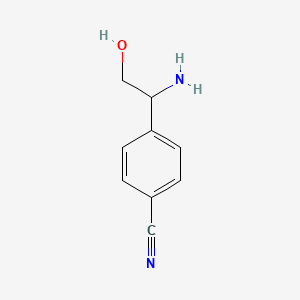
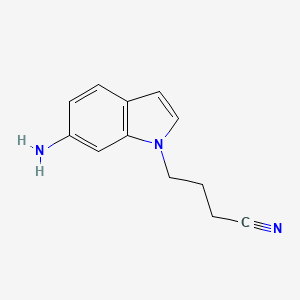

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
